
4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a tosylated pyrrolidine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyridine and pyrrolidine rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Tosylation: The pyrrolidine ring is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.
Coupling with Pyridine: The tosylated pyrrolidine is coupled with a pyridine derivative, such as 4-methylpyridine, using a suitable coupling reagent like a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated pyridine or pyrrolidine rings.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders or infections.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in studies investigating the biological activity of pyridine and pyrrolidine derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It can be used in the development of new materials, such as catalysts and ligands for metal coordination complexes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the tosyl group can enhance the compound’s lipophilicity and binding affinity. The pyrrolidine ring can contribute to the compound’s conformational flexibility, allowing it to fit into various binding sites.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 4-methylpyridine and 3-(1-methyl-2-pyrrolidinyl)pyridine share structural similarities with 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine.
Pyrrolidine Derivatives: Compounds such as N-tosylpyrrolidine and 1-methylpyrrolidine are structurally related.
Uniqueness
This compound is unique due to the combination of the tosylated pyrrolidine and pyridine rings, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C17H20N2O2S/c1-13-5-7-15(8-6-13)22(20,21)19-11-3-4-17(19)16-12-18-10-9-14(16)2/h5-10,12,17H,3-4,11H2,1-2H3 |
InChI Key |
NFVBDMQPDRNHLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(C=CN=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






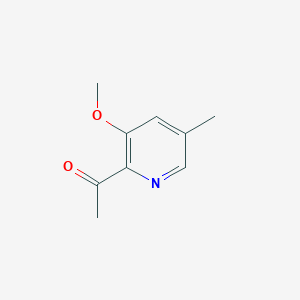

![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)
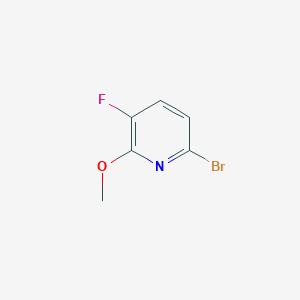
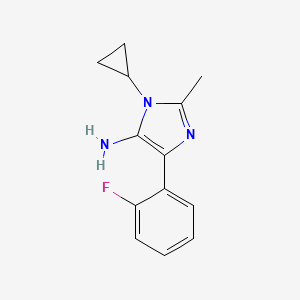
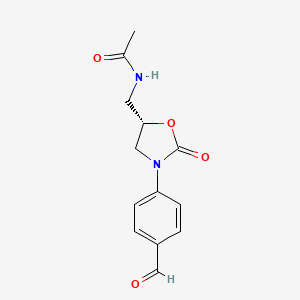
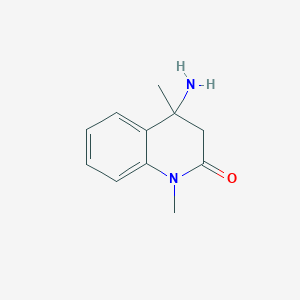
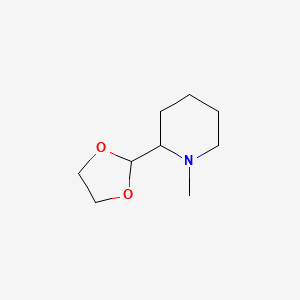
![Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate](/img/structure/B11813107.png)
![3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813113.png)
